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Compound of Interest

Compound Name: Piperyline

Cat. No.: B1201163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Piperyline, also known as Piplartine. The
information presented herein is intended to serve as a core resource for researchers and
professionals involved in natural product chemistry, analytical chemistry, and drug discovery
and development. This document offers detailed spectral data, experimental methodologies,
and a visual representation of the analytical workflow.

Introduction to Piperyline

Piplartine is a naturally occurring amide alkaloid found in various Piper species, most notably in
long pepper (Piper longum).[1] It has garnered significant scientific interest due to its wide
range of biological activities, including potential anticancer properties.[1][2] The structural
elucidation and unambiguous identification of Piperyline are paramount for its development as
a potential therapeutic agent. This guide focuses on the key analytical techniques, NMR and
MS, used for its characterization.

Spectral Data of Piperyline

The following tables summarize the quantitative *H and 3C NMR spectral data for Piperyline,
providing a clear and structured reference for compound identification and verification.

'H NMR Spectral Data
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Table 1: *H NMR (500 MHz, CDCIs) Data for Piperyline

Bosition Chemical Shift (6, Multiplicity Coupling Constant
ppm) (J, Hz)

2 7.32 d 155

3 6.27 d 15.5

2 6.78 S

6' 6.78 S

3-OCHs 3.88 S

4-OCHs 3.86 S

5-OCHs 3.88 S

a 7.23 m

B 6.05 m

Y 2.40 m

0 3.80 t 6.8

Note: The assignments are based on published literature and standard 2D NMR experiments
(COSY, HSQC, HMBC). The chemical shifts may vary slightly depending on the solvent and
concentration.

3C NMR Spectral Data

Table 2: 13C NMR (125 MHz, CDCls) Data for Piperyline
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Position Chemical Shift (6, ppm)
1 165.4
2 141.8
3 118.9
1 129.8
2' 105.5
3 1534
4 138.2
5' 153.4
6' 105.5
3-OCHs 56.1
4-OCHs 60.9
5-OCHs 56.1
a 145.2
B 121.5
Y 214
0 42.6
C=0 (amide) 171.8

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula
of Piperyline.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Piperyline
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lonization Mode Molecular Formula Calculated m/z Observed m/z

ESI+ [C17H19NOs+H]*+ 318.1336 318.1339

Experimental Protocols

This section provides detailed methodologies for the acquisition of NMR and MS data for
Piperyline. These protocols are based on standard practices for the analysis of natural
products.

NMR Spectroscopy

Sample Preparation:

A pure sample of Piperyline (approximately 5-10 mg for *H NMR and 20-50 mg for 3C NMR)
is accurately weighed.

e The sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

e The solution is then transferred to a 5 mm NMR tube.

» The NMR tube is capped and carefully inverted several times to ensure a homogenous
solution.

Instrumentation and Data Acquisition:

e Spectrometer: A Bruker Avance Ill 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe is typically used.
e H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: ~3 seconds
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o Relaxation Delay: 1 second

o Spectral Width: 12 ppm

o BC NMR:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Acquisition Time: ~1 second

[e]

Relaxation Delay: 2 seconds

o

Spectral Width: 240 ppm

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs available in the spectrometer's
software are utilized. Key parameters such as the number of increments in the indirect
dimension and the number of scans per increment are optimized to achieve good resolution
and signal-to-noise ratio. For HMBC, the long-range coupling delay is typically set to 60-80
ms.

Mass Spectrometry

Sample Preparation:

o A stock solution of Piperyline is prepared by dissolving 1 mg of the compound in 1 mL of
methanol.

o For LC-MS analysis, this stock solution is further diluted with the mobile phase to a final
concentration of approximately 10 pg/mL.

Instrumentation and Data Acquisition:

» System: A high-performance liquid chromatography (HPLC) system coupled to a high-
resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is used.

e Liquid Chromatography (LC) Conditions:
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o Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B,;
12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

o Flow Rate: 0.3 mL/min.

o Injection Volume: 5 pL.

e Mass Spectrometry (MS) Conditions:
o lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Capillary Voltage: 3.5 kV.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Cone Gas Flow: 50 L/hr.
o Desolvation Gas Flow: 600 L/hr.
o Acquisition Mode: Full scan MS and data-dependent MS/MS.

o Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is often used to
obtain informative fragment ions.

Visualized Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural
product like Piperyline using NMR and MS data.
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Sample Preparation

Isolation of Piperyline from Plant Material

Dissolution in Deuterated Solvent (NMR) / Methanol (MS)

NMR Analysis MS Analysis

1D (*H, 3C) & 2D (COSY, HSQC, HMBC) NMR Data Acquisition LC-HRMS & MS/MS Data Acquisition

i

NMR Data Processing & Spectral Analysis MS Data Processing & Fragmentation Analysis

Structure Elucidatipn

Integration of NMR & MS Data

Proposed Structure of Piperyline

Structure Confirmation & Stereochemical Assignment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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